molecular formula C9H4BrNO3 B1449452 3-Bromo-6-cyano-2-formylbenzoic acid CAS No. 1805486-17-2

3-Bromo-6-cyano-2-formylbenzoic acid

Cat. No.: B1449452
CAS No.: 1805486-17-2
M. Wt: 254.04 g/mol
InChI Key: ADFXDQGAAMPTEZ-UHFFFAOYSA-N
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Description

3-Bromo-6-cyano-2-formylbenzoic acid is an aromatic compound with a bromine, cyano, and formyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-cyano-2-formylbenzoic acid typically involves a multi-step process. One common method starts with the bromination of 2-formylbenzoic acid to introduce the bromine atom at the 3-position. This is followed by a cyanation reaction to introduce the cyano group at the 6-position. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired substitution reactions occur efficiently .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques. These methods offer advantages such as improved reaction control, safety, and scalability. For example, the use of flow microreactors can facilitate the bromination and cyanation steps under controlled conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-cyano-2-formylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atom.

Major Products

    Oxidation: 3-Bromo-6-cyano-2-carboxybenzoic acid.

    Reduction: 3-Bromo-6-aminomethyl-2-formylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-6-cyano-2-formylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-cyano-2-formylbenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism would depend on the specific molecular targets it interacts with, such as enzymes or receptors. The presence of the formyl, cyano, and bromine groups allows it to participate in diverse chemical reactions and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-cyano-2-formylbenzoic acid is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

3-bromo-6-cyano-2-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO3/c10-7-2-1-5(3-11)8(9(13)14)6(7)4-12/h1-2,4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFXDQGAAMPTEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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